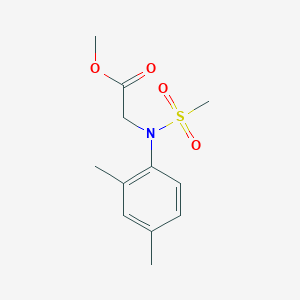

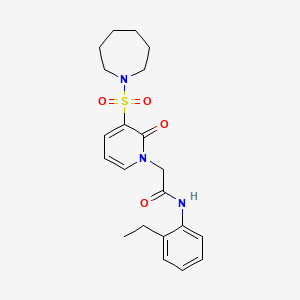

Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate, commonly known as DMMG, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMMG is a glycine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Aplicaciones Científicas De Investigación

Methylation Techniques in Glycoprotein and Glycolipid Analysis

Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate plays a crucial role in the methylation techniques used for the structural analysis of glycoproteins and glycolipids. The precision and efficiency of methylation reactions are pivotal for elucidating the structural intricacies of these biomolecules, which are essential for understanding biological processes and disease mechanisms. The methodology facilitates the identification of methyl ethers by mass spectrometry without necessitating micro-quantities of glycoprotein glycans, thus enabling a more detailed and accurate analysis of glycoprotein structures and functions (Parente et al., 1985).

Solvent and Reactant in Organic Chemistry

This chemical compound also serves as an effective solvent and reactant in organic chemistry, enabling the synthesis of various organic compounds. Its use in permethylation processes for complex carbohydrates and in the ninhydrin reaction for amino acid analysis underlines its versatility and utility in facilitating chemical reactions that are crucial for the synthesis and analysis of organic molecules (Hakomori, 1964; Moore, 1968).

Novel Material Synthesis

The compound is instrumental in the development of novel materials, such as guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. The precise control over cation functionality achieved through reactions facilitated by this compound is essential for the synthesis of materials with specific properties, including thermal and chemical stability. These materials have potential applications in energy storage, environmental science, and electrochemical devices (Kim et al., 2011).

Chemical Analysis and Environmental Science

Furthermore, this compound finds applications in chemical analysis and environmental science, particularly in the analysis of sulfonylurea herbicides and the characterization of methyl sulfone-substituted polychlorobiphenyls. Its role in forming stable derivatives for gas chromatography analysis exemplifies its utility in environmental monitoring and the assessment of chemical contaminants (Klaffenbach et al., 1993; Buser et al., 1992).

Propiedades

IUPAC Name |

methyl 2-(2,4-dimethyl-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-6-11(10(2)7-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAUBIRMJHFCRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B2953219.png)

![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2953220.png)

![2-fluoro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2953226.png)

![1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one](/img/structure/B2953229.png)

![3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid](/img/structure/B2953230.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2953234.png)

![1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2953235.png)

![N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953238.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide](/img/structure/B2953242.png)